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Compound of Interest

Compound Name: Terephthalonitrile

Cat. No.: B052192

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
terephthalonitrile (1,4-dicyanobenzene), a crucial building block in the synthesis of various
functional materials and pharmaceutical compounds. The following sections detail its nuclear
magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering
valuable insights for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The quantitative spectroscopic data for terephthalonitrile are summarized in the tables below,
providing a quick reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR)

Chemical Shift (6) ppm Multiplicity Solvent

7.800 Singlet CDCls

13C NMR (Carbon-13 NMR)
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Chemical Shift (8) ppm Carbon Type Solvent

133.08 Aromatic CH DMSO-de

118.25 Nitrile (C=N) DMSO-ds

114.9 Quaternary Aromatic C DMSO-ds
Infrared (IR) Spectroscopy

Wavenumber (cm~?) Intensity Assignment

3080 Weak Aromatic C-H stretch

2234 Strong C=N (nitrile) stretch

1487 Medium Aromatic C=C stretch

845 Strong C-H out-of-plane bend

Mass Spectrometry (MS)

m/z Relative Intensity (%) Assighment

128 100 [M]* (Molecular lon)
101 20 [M-HCN]*

76 10 [CoHa]*

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data presented above are provided to

ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of terephthalonitrile was dissolved in 0.7 mL of
deuterated chloroform (CDCIs) for tH NMR or deuterated dimethyl sulfoxide (DMSO-ds) for 13C
NMR in a5 mm NMR tube. The sample was gently agitated to ensure complete dissolution.

Instrumentation and Data Acquisition:
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e 1H NMR: Spectra were recorded on a 400 MHz spectrometer. Data was acquired with a 30°
pulse width, a relaxation delay of 1.0 seconds, and an acquisition time of 2.0 seconds.
Chemical shifts were referenced to the residual solvent peak (CDCls: & 7.26 ppm).

e 13C NMR: Spectra were recorded on a 100 MHz spectrometer with proton decoupling. A 45°
pulse width, a relaxation delay of 2.0 seconds, and an acquisition time of 1.5 seconds were
used. Chemical shifts were referenced to the solvent peak (DMSO-de: & 39.52 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of solid terephthalonitrile (1-2 mg) was finely ground
with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition: An FTIR spectrometer was used to record the spectrum.
The spectrum was acquired in the range of 4000-400 cm~1! with a resolution of 4 cm=1. A
background spectrum of a pure KBr pellet was recorded and automatically subtracted from the
sample spectrum.

Mass Spectrometry (MS)

Instrumentation and Data Acquisition: Mass spectra were obtained using a mass spectrometer
with an electron ionization (EI) source. The ionization energy was set to 70 eV. The sample was
introduced via a direct insertion probe, and the source temperature was maintained at 200°C.
The mass analyzer was scanned over a mass-to-charge ratio (m/z) range of 50-200.

Visualization of Spectroscopic Data Interpretation

The following diagram illustrates the correlation between the different spectroscopic techniques
and the structural information they provide for the terephthalonitrile molecule.
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» To cite this document: BenchChem. [Spectroscopic Profile of Terephthalonitrile: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b052192#spectroscopic-data-nmr-ir-mass-spec-of-
terephthalonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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